molecular formula C9H13N3O3S B7589764 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid

3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid

Cat. No. B7589764
M. Wt: 243.29 g/mol
InChI Key: COGJSWDGCIRWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid, also known as ETAC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazolidinedione derivatives and has been found to have a range of interesting properties that make it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. By activating PPARγ, 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid is believed to improve insulin sensitivity and glucose uptake, and to inhibit the growth of cancer cells. 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and physiological effects:
3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid has been found to have a range of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of cancer cell growth, the modulation of inflammation and oxidative stress, and the protection against oxidative damage. These effects are thought to be mediated by the activation of PPARγ and the inhibition of COX-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid in lab experiments is its ability to modulate PPARγ activity, which makes it a valuable tool for investigating various biological processes related to glucose and lipid metabolism. Another advantage is its ability to inhibit cancer cell growth, which makes it a potential candidate for cancer treatment. However, there are also some limitations associated with the use of 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid in lab experiments. For example, its synthetic nature may limit its applicability in certain biological systems, and its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions that could be explored in relation to 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid's potential as a therapeutic agent for various diseases, including diabetes and cancer. Additionally, further research is needed to better understand the mechanism of action of 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid and its effects on various biological processes.

Synthesis Methods

The synthesis of 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid involves a multi-step process that starts with the reaction of 4-ethylthiosemicarbazide with ethyl acetoacetate to form 4-ethylthiosemicarbazone. This intermediate is then treated with hydrazine hydrate to form 4-ethylthiadiazole-5-carbohydrazide, which is subsequently reacted with 2-methylpropanoic acid to yield 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid. The overall yield of this process is around 60%.

Scientific Research Applications

3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid has been used in a wide range of scientific research applications, including studies related to diabetes, cancer, inflammation, and oxidative stress. In diabetes research, 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid has been found to improve insulin sensitivity and glucose uptake in animal models, and has also been shown to reduce blood glucose levels in diabetic rats. In cancer research, 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation and oxidative stress research, 3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid has been found to have antioxidant and anti-inflammatory properties, and has been shown to protect against oxidative damage in various cell types.

properties

IUPAC Name

3-[(4-ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-6-7(16-12-11-6)8(13)10-4-5(2)9(14)15/h5H,3-4H2,1-2H3,(H,10,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGJSWDGCIRWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethyl-1,2,3-thiadiazole-5-carboxamido)-2-methylpropanoic acid

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